1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-11(4-2-10-1)9-5-8(6-9)7-9;/h8,10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYZGBPDXAFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C23CC(C2)C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the bicyclo[1.1.1]pentane core, which can be achieved through various methods such as or . The piperazine moiety is then introduced via nucleophilic substitution reactions.
Reaction Conditions: Typical reaction conditions include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to room temperature. Catalysts such as palladium or copper may be employed to facilitate the reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Amide Coupling Reactions
The BCP-piperazine scaffold undergoes amide coupling to generate derivatives for drug discovery. For example, reaction with N-hydroxyphthalimide (NHP) and N,N′-diisopropylcarbodiimide (DIC) in dichloromethane produces phthalimide-protected intermediates.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(BCP)piperazine, NHP, DIC | CH₂Cl₂, RT, 12h | 1-(1,3-Dioxoisoindolin-2-yl)-BCP-piperazine | 93% |
This reaction demonstrates compatibility with carbodiimide-mediated coupling, critical for introducing pharmacophores .
Alkylation and Functionalization
The piperazine nitrogen participates in alkylation reactions. A scalable method using blue LED irradiation (450 nm) in flow reactors facilitates radical-mediated alkylation with alkyl iodides:
| Substrate | Conditions | Product | Scale | Purity | Reference |
|---|---|---|---|---|---|
| BCP-iodide, alkyl iodide | Flow reactor, 35°C, 15% LED intensity | Alkyl-BCP-piperazine | 1 kg | 90% |
This method avoids traditional initiators, enhancing scalability for medicinal chemistry applications .
Suzuki–Miyaura Cross-Coupling
The BCP core tolerates palladium-catalyzed cross-coupling. Reaction with pinacol boronic esters in DMA under argon yields biaryl derivatives:
| Reactants | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| BCP-boronate, aryl halide | Pd(PPh₃)₄ | Aryl-BCP-piperazine | 85% |
This enables incorporation of aromatic groups while retaining the BCP scaffold’s metabolic stability .
Photochemical Transformations
The strained BCP core undergoes photochemical reactions with diacetyl under UV light (365 nm) to form diketones, which are further processed via haloform reactions:
| Reaction Step | Conditions | Product | Scale | Reference |
|---|---|---|---|---|
| Propellane + diacetyl | 365 nm UV, flow reactor | BCP-diketone | 1 kg/day | |
| Diketone haloform reaction | NaOH, X₂ (X = Cl, Br) | BCP-diacid | 500 g |
This two-step protocol highlights industrial-scale applicability .
Metabolic Stability Enhancements
Replacing aromatic rings with BCP in lead compounds reduces amide bond hydrolysis. Comparative studies show:
| Compound | Metabolic Stability (Human Liver Microsomes) | Half-Life (Rat) | Reference |
|---|---|---|---|
| Phenyl analog | 15% remaining after 1h | 2h | |
| BCP-piperazine analog | 85% remaining after 1h | 66h |
The BCP motif’s rigidity and electronic effects mitigate enzymatic degradation .
Radical Halogenation
Bridgehead chlorination of BCP derivatives using Cl₂ gas in CCl₄ introduces halogens selectively:
| Substrate | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| BCP-carboxylic acid | Cl₂ gas, CCl₄ | 2,2-Dichloro-BCP | >95% |
Electron-withdrawing groups (e.g., carboxyl) direct halogenation to the bridgehead .
Reductive Amination
The primary amine in BCP-piperazine hydrochloride reacts with ketones or aldehydes under hydrogenation conditions:
| Reactants | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| BCP-piperazine, ketone | Pd/C, H₂ | Alkylamine-BCP | 78% |
This method is pivotal for diversifying the amine functionality .
Table 2: Metabolic Stability Comparison
| Structural Motif | % Remaining (1h) | Species |
|---|---|---|
| Phenyl | 15 | Human |
| BCP | 85 | Human |
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Electrochemical Wurtz Reaction : Initially developed by Wiberg in 1970, this method involves the formation of bicyclopentane, which is then converted to 1-bicyclo[1.1.1]pentylamine .
- Hydrohydrazination : A more recent method that has shown promise for large-scale production, allowing for the attachment of amine groups to the bicyclopentane core .
Medicinal Chemistry
The unique structure of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride allows it to mimic traditional phenyl rings while offering distinct advantages in terms of solubility and permeability. This characteristic has made it a valuable scaffold in the development of new pharmaceuticals.
Key Applications:
- Bioisosteric Replacement : The bicyclo[1.1.1]pentane moiety can replace para-substituted phenyl rings in drug candidates, enhancing their pharmacokinetic properties. For instance, in the case of γ-secretase inhibitors, replacing a fluorophenyl ring with this bicyclic structure led to compounds with improved oral absorption and solubility .
- Antibacterial Agents : The compound has been utilized as a precursor in synthesizing quinolone antibacterial agents, demonstrating its versatility in generating therapeutically relevant molecules .
- Drug Discovery Libraries : The development of extensive libraries of bicyclo[1.1.1]pentanes has facilitated high-throughput screening processes for identifying potential drug candidates across various therapeutic areas .
Case Study 1: γ-Secretase Inhibitor Development
In a study focusing on γ-secretase inhibitors, the introduction of the bicyclo[1.1.1]pentane motif yielded compounds with similar efficacy to existing drugs but with significantly enhanced biopharmaceutical properties . This modification resulted in improved passive permeability and aqueous solubility, making these compounds more viable for clinical use.
Case Study 2: Antinociceptive Effects
Research has demonstrated that analogs of established local anesthetics like Benzocaine can be synthesized using the bicyclo[1.1.1]pentane scaffold, showing promising antinociceptive effects in preclinical models . This indicates potential applications in pain management therapies.
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors in the CNS, modulating their activity and influencing neurological functions.
Pathways Involved: It is believed to affect pathways related to neurotransmitter release and reuptake, potentially altering synaptic transmission and neuronal communication.
Vergleich Mit ähnlichen Verbindungen
(a) N-(Bicyclo[1.1.1]pentan-1-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine (4-26)
- Molecular Formula : C₁₅H₂₀N₂
- Synthesis : Derived from N-(bicyclo[1.1.1]pentan-1-yl)piperazine via standard coupling procedures (53% yield) .
- Key Differences : Replaces the piperazine ring with a benzoazepine system, increasing aromaticity and steric bulk. This modification may enhance binding to CNS targets but reduces solubility compared to the parent compound .
(b) 1-Benzyl-4-(bicyclo[1.1.1]pentan-1-yl)piperazine (4-27)
- Molecular Formula : C₁₆H₂₁N₃
- Synthesis : Synthesized from N-benzylpiperazine (67% yield) .
- However, this substitution may reduce metabolic stability due to susceptibility to oxidative degradation .
Piperazine Derivatives with Aromatic Substituents
(a) 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride (CAS: MFCD00674132)
(b) 1-(4-(4-Methylbenzyl)piperazine-1-yl)pentane-1-one (40b)
- Molecular Formula : C₁₈H₂₇N₃O
- Synthesis: Prepared via EDC/HOBt-mediated coupling (thiophene-pentanone core with substituted piperazine) .
Comparative Data Table
Pharmacological and Industrial Relevance
- Target Compound : Preferred in fragment-based drug discovery for replacing tert-butyl groups without compromising metabolic stability .
- Aromatic Analogues : Superior for GPCR-targeted therapies but face stability issues in vivo .
- Hybrid Structures : Demonstrate niche applications (e.g., anti-parasitic agents) but require extensive optimization for toxicity .
Biologische Aktivität
1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure, which serves as a bioisostere for traditional aromatic systems. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, metabolic stability, and potential therapeutic applications.
Structure and Synthesis
The compound features a bicyclo[1.1.1]pentane moiety, which is known for its rigidity and reduced metabolic liability compared to conventional aromatic rings. The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane derivatives through various chemical reactions, including Suzuki coupling and radical bicyclopentylation techniques .
Anti-inflammatory Properties
Recent studies have highlighted the potential of bicyclo[1.1.1]pentane derivatives in modulating inflammatory responses. A notable study synthesized four BCP-containing lipoxin A4 mimetics, with one compound demonstrating significant anti-inflammatory activity by inhibiting NFκB activation in monocytes by approximately 50% at picomolar concentrations . This effect was linked to a reduction in pro-inflammatory cytokines such as TNFα and MCP-1, suggesting that the incorporation of the bicyclo[1.1.1]pentane structure enhances the anti-inflammatory efficacy of these compounds.
Metabolic Stability
The structural characteristics of bicyclo[1.1.1]pentanes contribute to their metabolic stability in vivo. Unlike traditional aromatic compounds that are susceptible to oxidative metabolism via cytochrome P450 enzymes, BCPs exhibit reduced cytotoxicity in their metabolic intermediates, making them favorable candidates for drug development . This stability allows for prolonged therapeutic effects and potentially fewer side effects.
Case Study: Lipoxin A4 Mimetics
In a comprehensive evaluation of BCP derivatives as lipoxin A4 mimetics, researchers found that these compounds not only retained the biological activity associated with lipoxins but also demonstrated improved pharmacokinetic properties due to their rigid structure. The study utilized human monocyte cell lines to assess the impact on inflammatory pathways, confirming the therapeutic potential of BCP modifications in inflammatory diseases .
Table: Biological Activity Summary
| Compound Name | Activity Type | IC50 (pM) | Mechanism of Action |
|---|---|---|---|
| BCP-sLXm (6a) | Anti-inflammatory | ~50 | Inhibition of NFκB activation; reduction of cytokines |
| Bicyclo[1.1.1]pentane | Metabolic Stability | N/A | Reduced cytotoxicity in metabolic pathways |
Applications in Drug Development
The application of this compound extends beyond anti-inflammatory agents. Its structural properties make it an attractive scaffold for designing inhibitors targeting various kinases and receptors involved in cancer and other diseases . For instance, compounds derived from bicyclo[1.1.1]pentane have been shown to inhibit dual leucine zipper (DLK) kinase, which plays a role in neuronal apoptosis and inflammation, indicating potential for neuroprotective therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
